2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde
Description
2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde is a spirocyclic compound featuring a unique bicyclic framework with two oxygen atoms (at positions 2 and 5), one nitrogen atom (position 6), and a carbaldehyde functional group at position 6. Its spiro[3.4]octene core combines a three-membered and a four-membered ring, creating distinct steric and electronic properties.
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde |
InChI |
InChI=1S/C6H7NO3/c8-2-5-1-6(10-7-5)3-9-4-6/h2H,1,3-4H2 |
InChI Key |
FBVKWKDOLHKTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NOC12COC2)C=O |
Origin of Product |
United States |
Preparation Methods
Four-Step Synthesis from 3-((Benzylamino)methyl)oxetan-3-ol
A patent (CN113214290A) describes a robust four-step synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, a closely related spiro compound, which can be adapted for the octene analogue. The key steps are:
| Step | Reaction Description | Reagents & Conditions | Outcome & Yield |
|---|---|---|---|
| 1. Acylation | React 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride | Base: triethylamine or potassium carbonate; Solvent: dichloromethane or acetonitrile; Temp: ≤10°C; Time: 16 hrs | Formation of chloroacetylated intermediate (Compound 2); yield ~60-70% |
| 2. Cyclization | Intramolecular cyclization under inert atmosphere | Base: sodium hydride; Solvent: anhydrous THF; Temp: 0°C to RT; Time: 2 hrs | Formation of spirocyclic intermediate (Compound 3); yield ~70% |
| 3. Reduction | Reduction of intermediate | Reducing agent: lithium aluminum hydride; Solvent: inert atmosphere; Molar ratio compound 3:reducing agent = 1:1.1-2 | Formation of reduced intermediate (Compound 4) |
| 4. Deprotection | Catalytic hydrogenation to remove benzyl protecting group | Catalyst: Pd/C; H2 pressure: 20-100 psi; Temp: 20-50°C; Time: 8-20 hrs; Acetic acid as activator | Target spiro compound obtained (Compound 5); yield ~60% |
This method uses cheap, readily available raw materials and provides good yields with high control over reaction parameters, making it suitable for scale-up and industrial production.
Alternative Approaches and Modifications
- The first step acylation can be performed with different bases such as pyridine or diisopropylethylamine, and solvents like acetonitrile, with slight variations in yield.
- Salt formation with oxalic acid is used to isolate and purify the final compound as its oxalate salt, enhancing stability and handling.
Analytical Data Summary Table
| Step | Reagent/Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Acylation | Triethylamine / K2CO3 | DCM / MeCN | ≤10°C | 16 hrs | 60-70 | TLC monitoring, column chromatography purification |
| 2. Cyclization | Sodium hydride | THF (anhydrous) | 0°C to RT | 2 hrs | ~70 | Inert atmosphere, quench with ice water |
| 3. Reduction | LiAlH4 | Inert atmosphere | RT | Variable | Not specified | Molar ratio 1:1.1-2 |
| 4. Deprotection | Pd/C, H2 | Acetic acid added | 20-50°C | 8-20 hrs | ~60 | Catalytic hydrogenation |
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The spirocyclic framework can undergo substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The rigid spirocyclic structure can be used to design drugs with specific biological activities. It can serve as a scaffold for the development of new pharmaceuticals.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biology: It can be used as a probe to study biological processes and interactions due to its unique structure.
Industry: The compound can be used in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Structural and Property Comparison with Analogous Compounds
While direct data on 2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde are scarce, comparisons can be drawn with structurally related spirocyclic compounds. Below is an analysis based on the closest analog reported in the provided evidence: 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde (a compound differing by one oxygen atom).
Key Structural Differences
- 2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde : Contains two oxygen atoms (positions 2 and 5) and one nitrogen atom (position 6).
- 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde : Contains one oxygen atom (position 5) and one nitrogen atom (position 6).
Predicted Collision Cross Section (CCS) Data
Collision cross-section (CCS) values, which reflect molecular size and shape in gas-phase ion mobility spectrometry, are available for 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde (Table 1). These values provide indirect insights into how structural modifications (e.g., adding a second oxygen) might alter the target compound’s behavior.
Table 1: Predicted CCS Values for 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 140.07060 | 124.6 |
| [M+Na]+ | 162.05254 | 131.0 |
| [M+NH4]+ | 157.09714 | 130.5 |
| [M+K]+ | 178.02648 | 128.1 |
| [M-H]- | 138.05604 | 124.3 |
| [M+Na-2H]- | 160.03799 | 128.6 |
Hypothetical Comparison for 2,5-Dioxa Derivative
- Steric Effects : The placement of a second oxygen atom in the smaller (three-membered) ring could introduce strain, affecting reactivity and stability.
Research Findings and Challenges
Critical Analysis of Evidence Gaps
- No Direct Data: The absence of literature or patents for both compounds underscores the need for targeted research.
- Computational Predictions : The CCS data for the 5-oxa analog (Table 1) are predictive and require experimental validation.
Biological Activity
2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde is a compound belonging to the class of azaspirocycles, characterized by its unique bicyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
Chemical Structure and Properties
The compound's IUPAC name is (2,5-dioxa-6-azaspiro[3.4]octan-7-ylidene)methanamine. It features a spiro-linked seven-membered ring system containing both nitrogen and oxygen atoms, which contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇N₂O₂ |
| Molecular Weight | 141.13 g/mol |
| Purity | 95% |
| Physical Form | Oil |
| Storage Temperature | 4°C |
The biological activity of 2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to various biochemical effects, including modulation of enzyme activity and receptor signaling pathways.
Antiviral Properties
Recent studies have indicated that compounds similar to 2,5-Dioxa-6-azaspiro[3.4]oct-6-ene derivatives exhibit antiviral properties. For instance, research on selective inhibitors targeting host kinases (AAK1 and GAK) has shown potential for broad-spectrum antiviral activity against viruses like Dengue and Zika through the modulation of host cell mechanisms .
Case Studies
-
Antiviral Activity in Human Cells :
A study demonstrated that derivatives of azaspirocycles could inhibit viral replication in human primary monocyte-derived dendritic cells (MDDCs). This model reflects human physiology better than typical immortalized cell lines, suggesting that 2,5-Dioxa-6-azaspiro[3.4]oct-6-en derivatives may similarly exhibit antiviral efficacy . -
Structural Activity Relationship (SAR) :
Research focusing on the SAR of azaspiro compounds has revealed that modifications in the spirocyclic structure can significantly enhance biological activity. This highlights the importance of structural optimization in developing potent therapeutic agents .
In Vitro Studies
In vitro studies have shown that compounds with similar structural motifs can effectively inhibit key enzymes involved in viral replication. The mechanism often involves competitive inhibition or allosteric modulation, leading to reduced viral load in treated cells.
Toxicity and Safety Profiles
Preliminary assessments of toxicity indicate that while some azaspiro compounds exhibit promising biological activities, they also require thorough evaluation for safety profiles before clinical application. Toxicological studies are essential to determine the therapeutic index and potential side effects .
Q & A
Basic: What are the standard synthetic routes for 2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions using precursors like 2-oxaspiro[3.4]octan-1,3-dione and aldehydes or amines under controlled conditions. For example, spiro ring formation is achieved through nucleophilic addition-elimination mechanisms, often catalyzed by Lewis acids (e.g., ZnCl₂) in anhydrous solvents like THF or DCM. Key steps include temperature control (0–5°C for exothermic steps) and purification via flash chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: How can researchers resolve contradictions in stereochemical assignments of spirocyclic intermediates?
Methodological Answer:
Contradictions arise due to overlapping NMR signals or ambiguous X-ray crystallography data. Advanced methods include:
- Dynamic NMR (DNMR) to study ring-flipping dynamics and confirm axial/equatorial substituents.
- VCD (Vibrational Circular Dichroism) for absolute configuration determination.
- DFT-based computational modeling (e.g., Gaussian 16) to predict and compare experimental vs. theoretical spectra .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR (¹H/¹³C, 2D-COSY/HMBC): Assign spirocyclic protons (δ 4.5–5.5 ppm) and aldehyde protons (δ 9.8–10.2 ppm).
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and azaspiro C-N bonds (~1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₈H₉NO₃) .
Advanced: How does the spirocyclic ring system influence the compound’s reactivity in nucleophilic additions?
Methodological Answer:
The spiro ring imposes steric constraints, directing nucleophiles (e.g., Grignard reagents) to the less hindered aldehyde site. Computational studies (MD simulations) reveal torsional strain in the spiro system, which lowers activation energy for ring-opening reactions. Kinetic experiments (stopped-flow UV-Vis) under varying pH and solvent polarities can map reaction pathways .
Basic: What are the stability considerations for handling this compound in aqueous environments?
Methodological Answer:
The aldehyde group is prone to hydration and oxidation. Storage recommendations:
- Anhydrous Conditions: Use argon-purged vials with molecular sieves.
- Low Temperature: –20°C in dark glassware to prevent photodegradation.
- Buffered Solutions: For in vitro studies, stabilize with 1% DMSO in PBS (pH 7.4) .
Advanced: What strategies optimize enantioselective synthesis of this spiro compound?
Methodological Answer:
- Chiral Auxiliaries: Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction.
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates.
- Chiral Chromatography: Pirkle-type columns (e.g., Chiralpak IA) for preparative-scale separation .
Basic: How is the compound’s bioactivity assessed in antimicrobial assays?
Methodological Answer:
- MIC (Minimum Inhibitory Concentration): Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth.
- Time-Kill Kinetics: Monitor bacterial viability at 0–24 hours via OD₆₀₀ measurements.
- Cytotoxicity: Use mammalian cell lines (e.g., HEK293) with MTT assays to gauge selectivity .
Advanced: How can computational QSAR models predict modifications to enhance pharmacological properties?
Methodological Answer:
- Descriptor Selection: Calculate logP, polar surface area, and H-bond acceptors/donors (e.g., using MOE software).
- Molecular Docking: Target β-lactamase enzymes (PDB: 1BSG) to predict binding affinity.
- ADMET Prediction: Use SwissADME to optimize bioavailability and reduce hepatotoxicity .
Basic: What analytical methods detect degradation products during storage?
Methodological Answer:
- HPLC-DAD: Monitor aldehyde oxidation to carboxylic acid (retention time shift).
- LC-MS/MS: Identify dimerization products (m/z 2× molecular ion ± 18 for water loss).
- TGA/DSC: Track thermal decomposition profiles (onset ~150°C) .
Advanced: How do researchers address data reproducibility in spirocyclic compound synthesis?
Methodological Answer:
- Strict Protocol Adherence: Document solvent batch, catalyst purity, and reaction atmosphere.
- Round-Robin Testing: Collaborate across labs to validate yields and spectral data.
- Machine Learning: Train models on reaction databases (e.g., Reaxys) to identify outlier conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
